(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid
CAS No.: 159610-93-2
Cat. No.: VC0557377
Molecular Formula: C19H19NO5
Molecular Weight: 341,36 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159610-93-2 |
---|---|
Molecular Formula | C19H19NO5 |
Molecular Weight | 341,36 g/mole |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid |
Standard InChI | InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 |
Standard InChI Key | YFWAFELGMGZCHL-KRWDZBQOSA-N |
SMILES | COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Properties and Characteristics
Physical and Chemical Properties
Based on structural analysis and comparison with its R-enantiomer, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid has a molecular formula of C20H21NO5 and a molecular weight of approximately 341.36 g/mol . The compound typically appears as a white to off-white solid at room temperature, consistent with other crystalline Fmoc-protected amino acids . The presence of the carboxylic acid group contributes to its acidic character, while the Fmoc group introduces significant hydrophobicity to the molecule.
Stability Characteristics
Like other Fmoc-protected compounds, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid demonstrates limited stability in the presence of tertiary amines such as diisopropylethylamine (DIEA) and pyridine. This stability is dependent on several factors including base concentration, solvent environment, and temperature . For optimal preservation, the compound should be stored in sealed containers away from moisture, preferably at temperatures between 2-8°C . Under these controlled conditions, the compound maintains its structural integrity and reactivity characteristics necessary for synthetic applications.
Structural Features
Table 1: Structural Components of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid
Structural Element | Description | Function |
---|---|---|
Fmoc group | 9H-fluoren-9-ylmethoxycarbonyl moiety | N-terminal protecting group, UV-detectable |
α-Amino group | Protected by Fmoc group | Site for peptide bond formation when deprotected |
Carboxylic acid | Terminal -COOH group | Site for peptide bond formation |
Methoxy side chain | -CH2OCH3 group | Modified serine side chain offering altered properties |
Stereocenter | S-configuration at Cα | Determines biological activity and interaction specificity |
Synthesis and Production Methods
Fmoc Protection Strategies
Applications and Uses in Research
Modifications of Peptide Properties
Incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid into peptide sequences introduces a methoxy group in place of the hydroxyl functionality of serine. This modification has several important consequences:
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Increased hydrophobicity, potentially enhancing cell penetration of resulting peptides
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Elimination of the hydrogen-bonding capacity of the hydroxyl group, altering secondary structure preferences
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Prevention of phosphorylation at that position, which can be crucial for studying signaling pathways
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Enhanced proteolytic stability, as O-methylated residues are generally less susceptible to enzymatic degradation
These characteristics make the compound particularly valuable in the development of peptide therapeutics with improved pharmacokinetic properties and metabolic stability .
Comparative Analysis
Comparison with the R-Enantiomer
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid differs from its R-enantiomer primarily in the spatial configuration at the alpha carbon. While both compounds share identical molecular formulas (C20H21NO5) and molecular weights (341.36 g/mol), their different stereochemistries confer distinct biological and chemical properties . The S-enantiomer corresponds to the naturally occurring L-serine configuration, making it compatible with natural peptide structures. In contrast, the R-enantiomer (corresponding to D-serine) can be used to create peptides with enhanced resistance to proteolytic degradation .
Comparison with Other Fmoc-Protected Amino Acids
Table 2: Comparison of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid with Related Fmoc-Protected Amino Acids
Compound | Key Differences | Specific Applications |
---|---|---|
Fmoc-Ser(tBu)-OH | tert-butyl protection instead of methyl | Standard SPPS, removable protection |
Fmoc-Ser-OH | Unprotected hydroxyl group | Permits side chain reactivity |
Fmoc-Thr(tBu)-OH | Additional methyl group at beta carbon | Enhanced hydrophobicity, steric effects |
Fmoc-Trp(Boc)-OH | Indole-based side chain with Boc protection | Protection of sensitive indole nitrogen |
Fmoc-Tyr(tBu)-OH | Phenolic side chain with tert-butyl protection | Protection of reactive phenol group |
The O-methylated serine derivative offers a permanent modification compared to standard protected serine derivatives like Fmoc-Ser(tBu)-OH, where the tert-butyl group is removed during final peptide cleavage . This fundamental difference allows researchers to incorporate stable methoxy groups into final peptide products, whereas other protected derivatives serve primarily as temporary protection strategies during synthesis .
Quantity | Price (€) | Price per Gram (€) |
---|---|---|
1g | 56.00 | 56.00 |
5g | 157.00 | 31.40 |
10g | 221.00 | 22.10 |
25g | 412.00 | 16.48 |
100g | 1,144.00 | 11.44 |
The decreasing price per gram with increasing quantity demonstrates the economy of scale in the production and distribution of this specialized amino acid derivative .
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